molecular formula C8H15NO2 B13186692 ethyl (2R)-2-methylpyrrolidine-2-carboxylate

ethyl (2R)-2-methylpyrrolidine-2-carboxylate

Cat. No.: B13186692
M. Wt: 157.21 g/mol
InChI Key: GFZALZKFOASWKW-MRVPVSSYSA-N
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Description

Ethyl (2R)-2-methylpyrrolidine-2-carboxylate is a chiral pyrrolidine derivative of significant value in organic synthesis and pharmaceutical research. This compound, with the molecular formula C 8 H 15 NO 2 and a molecular weight of 157.21 g/mol, serves as a versatile chiral building block and synthetic intermediate . Its structure, featuring a defined (2R) stereocenter and an ethyl ester moiety, makes it a crucial precursor in asymmetric synthesis and the construction of more complex molecular architectures . Researchers primarily utilize this compound in the development of pharmaceutical intermediates and in asymmetric catalysis . The stereochemical integrity of the (2R)-enantiomer enables the synthesis of enantiomerically pure products, which is critical in medicinal chemistry. Synthesis of this scaffold can be achieved through methods such as asymmetric hydrogenation using chiral catalysts like ruthenium-BINAP or via enzymatic resolution techniques to achieve high enantiomeric excess . For research and development purposes, the compound can be purified using techniques such as vacuum distillation or recrystallization from ethyl acetate/hexane mixtures . It is characterized by analytical data including a characteristic IR carbonyl stretch around 1732 cm⁻¹ and a specific [M+H]⁺ peak at 158.1 in LCMS analysis . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

ethyl (2R)-2-methylpyrrolidine-2-carboxylate

InChI

InChI=1S/C8H15NO2/c1-3-11-7(10)8(2)5-4-6-9-8/h9H,3-6H2,1-2H3/t8-/m1/s1

InChI Key

GFZALZKFOASWKW-MRVPVSSYSA-N

Isomeric SMILES

CCOC(=O)[C@]1(CCCN1)C

Canonical SMILES

CCOC(=O)C1(CCCN1)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

This compound is typically synthesized via multi-step organic synthesis involving chiral precursors, catalytic hydrogenation, alkylation, and esterification reactions. The key challenge is to maintain the stereochemical integrity of the (2R)-configuration during the synthesis.

Catalytic Hydrogenation and Chiral Catalysts

A pivotal step in the synthesis involves catalytic hydrogenation of a double bond in a precursor compound to obtain the pyrrolidine ring with the desired cis stereochemistry. The use of chiral catalysts such as those represented by specific ligand frameworks (e.g., compounds of formula M1 or M2 with alkyl substituents) enables selective hydrogenation preserving the chiral center.

  • Catalysts employed include palladium on carbon, platinum oxide, and Raney nickel.
  • The hydrogenation step converts an alkene intermediate (compound E) to the saturated pyrrolidine derivative (compound D) with high stereoselectivity.
  • This step avoids racemization, which is a common issue in catalytic hydrogenation of alkenes.

Hydrolysis and Esterification

The synthesis involves hydrolysis of ester or amide intermediates using alkali bases such as lithium hydroxide, sodium hydroxide, or potassium hydroxide to generate carboxylic acid derivatives, which are then esterified to form the ethyl ester group.

  • Hydrolysis is typically performed under mild conditions to avoid racemization.
  • The carboxyl group can be activated by alkyl chloroformates (e.g., ethyl chloroformate) to form mixed anhydrides, which are then converted to esters.

Alkylation and Protection-Deprotection Strategies

  • The hydroxyl or carboxyl groups in intermediates are often protected using groups such as tert-butyloxycarbonyl (Boc) or trimethylsilyl (TMS) to prevent side reactions.
  • Alkylation reactions to introduce the ethyl ester moiety or other substituents are performed using strong bases (e.g., sodium hydride, n-butyllithium) to form alkoxides, which react with alkylating agents in the presence of phase transfer catalysts like quaternary ammonium salts or polyethylene glycol.
  • Protection groups are removed under controlled acidic or basic conditions to yield the final product without racemization.

Use of Organometallic Reagents

  • Organolithium reagents such as n-butyllithium or lithium diisopropylamide (LDA) are used at low temperatures (-78°C) to deprotonate intermediates and facilitate subsequent functionalization steps, such as formylation or acylation, crucial for building the pyrrolidine ring system.

Representative Synthetic Route Example

A typical synthetic sequence reported involves:

  • Preparation of a chiral amino acid derivative protected at the amino and carboxyl groups.
  • Treatment with LDA at -78°C followed by addition of formic pivalic anhydride to introduce functional groups.
  • Quenching and extraction steps to isolate the intermediate.
  • Deprotection using trifluoroacetic acid (TFA) to yield the pyrrolidine intermediate.
  • Catalytic hydrogenation to saturate the ring and obtain the cis-isomer.
  • Alkylation under phase transfer catalysis to introduce the ethyl ester group.
  • Final purification by column chromatography to obtain this compound in high yield and enantiomeric purity.

Research Discoveries and Optimization

Stereoselectivity and Racemization Control

  • The use of chiral catalysts in hydrogenation has been shown to produce the cis-isomer selectively without racemization, which is unusual since typical catalytic hydrogenations often give racemic mixtures.
  • Alkylation after deprotection avoids racemization compared to direct alkylation of protected intermediates.
  • Activation of the carboxyl group as mixed anhydrides reduces impurity formation and enhances yield.

Solvent and Reaction Conditions

  • Preferred solvents include methanol, dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile, chosen based on solubility and reaction kinetics.
  • Low-temperature conditions (-78°C) during organolithium-mediated steps prevent side reactions and maintain stereochemical integrity.

Yield and Purity

  • Reported yields for key intermediates range from 75% to over 90%, with final product isolation typically achieved by silica gel chromatography.
  • The purity and stereochemical configuration are confirmed by NMR spectroscopy and mass spectrometry.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome/Notes
1 Protection Boc, TMS, or acetyl groups Protect amino/carboxyl groups to prevent side reactions
2 Deprotonation n-Butyllithium, LDA at -78°C Formation of carbanion intermediates
3 Functionalization Formic pivalic anhydride or formic acetic anhydride Introduction of formyl/acyl groups
4 Quenching & Extraction Acetic acid, water, ethyl acetate Isolation of intermediates
5 Deprotection Trifluoroacetic acid (TFA) Removal of protecting groups
6 Catalytic Hydrogenation Pd/C, PtO2, Raney Ni with chiral catalyst Saturation of double bonds, cis-isomer formation
7 Alkylation Sodium hydride, alkyl halides, phase transfer catalyst Introduction of ethyl ester group
8 Purification Silica gel chromatography Isolation of pure this compound

Additional Perspectives from Related Research

  • Studies involving the coupling of (2R)-2-methylpyrrolidine derivatives with heterocyclic moieties (e.g., thiazoles, pyrimidines) demonstrate the utility of this compound as a key intermediate in drug design.
  • The stereochemical purity and functionalization versatility make this compound a valuable building block in medicinal chemistry, especially for synthesizing chiral amines and proline analogues.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-2-methylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield (2R)-2-methylpyrrolidine-2-carboxylic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.

Common Reagents and Conditions

    Hydrolysis: Typically performed in the presence of aqueous acid or base.

    Reduction: Carried out using strong reducing agents like LiAlH4 in anhydrous conditions.

    Substitution: Requires nucleophiles and appropriate solvents, such as dichloromethane or tetrahydrofuran.

Major Products Formed

    Hydrolysis: (2R)-2-methylpyrrolidine-2-carboxylic acid and ethanol.

    Reduction: (2R)-2-methylpyrrolidine-2-methanol.

    Substitution: Various amides depending on the nucleophile used.

Scientific Research Applications

Ethyl (2R)-2-methylpyrrolidine-2-carboxylate is a chemical compound with applications in pharmaceutical development and medicinal chemistry. It is a chiral compound belonging to the pyrrolidine family. Pyrrolidine derivatives are known for their potential biological activities.

Applications

  • Pharmaceutical Development Ethyl (2R,4R)-1-boc-4-methylpyrrolidine-2-carboxylate serves as an intermediate in the synthesis of various bioactive compounds, particularly those targeting cancer.
  • Medicinal Chemistry This compound exhibits biological activities, particularly in medicinal chemistry. Pyrrolidine derivatives are known for their potential as constrained FTY720 and phytosphingosine analogs .

    Interaction studies involving Ethyl (2R,4R)-1-boc-4-methylpyrrolidine-2-carboxylate often focus on its binding affinity and mechanism of action with biological targets. Research indicates that this compound may interact with specific receptors or enzymes involved in metabolic pathways, influencing cellular responses and therapeutic outcomes.
  • Dipeptide synthesis tert-Butyloxycarbonyl-protected amino acids can be used as starting materials in dipeptide synthesis with coupling reagents .

Structural Comparison

Ethyl (2R,4R)-1-boc-4-methylpyrrolidine-2-carboxylate shares structural similarities with other pyrrolidine derivatives.

Compound NameStructural FeaturesUnique Properties
Ethyl 4-methylpyrrolidine-2-carboxylateMethyl at 4-positionLess sterically hindered; different biological activity
Ethyl 1-Boc-pyrrolidine-3-carboxylateBoc protection at 1-positionDifferent regioselectivity; used in peptide synthesis
N-Boc-2-methylpyrrolidineMethyl at 2-positionMore reactive due to unprotected nitrogen

Mechanism of Action

The mechanism of action of ethyl (2R)-2-methylpyrrolidine-2-carboxylate depends on its specific application. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. In pharmacological contexts, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Methyl Esters vs. Ethyl Esters
  • Methyl (2R)-2-methylpyrrolidine-2-carboxylate (CAS 109837-32-3):
    • Molecular weight: 143.19 g/mol (free base) or 179.64 g/mol (hydrochloride salt).
    • Ethyl ester substitution increases lipophilicity compared to methyl esters, influencing solubility and bioavailability.
Substituent Modifications on the Pyrrolidine Ring
  • Ethyl 2-Benzylpyrrolidine-2-carboxylate (CID 75525875):
    • A benzyl group at C2 introduces aromaticity and bulk, enhancing π-π stacking interactions but reducing solubility in polar solvents.
  • (2S,4R)-Methyl 4-Hydroxypyrrolidine-2-carboxylate :
    • A hydroxyl group at C4 enables hydrogen bonding, improving water solubility and chiral recognition in enzymatic systems.
  • (2R,4R)-Benzyl 4-Amino-2-methylpyrrolidine-1-carboxylate: An amino group at C4 provides a site for further functionalization (e.g., peptide coupling).
Stereochemical Variants
  • Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride (CAS 220060-08-2):
    • The S-configuration at C2 may lead to divergent biological activity compared to the R-isomer.

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (Predicted) LogP (Estimated)
This compound 157.21 Moderate in organic solvents 1.2–1.5
Mthis compound 143.19 Higher in polar solvents 0.8–1.1
Ethyl 2-benzylpyrrolidine-2-carboxylate 233.31 Low in water 2.5–3.0

Notes: LogP values estimated using fragment-based methods; solubility inferred from structural analogs ().

Key Differentiators

Ester Group : Ethyl esters offer enhanced lipid membrane permeability compared to methyl esters, critical for drug delivery.

Substituent Effects : Methyl groups at C2 increase steric hindrance, affecting binding to biological targets.

Stereochemistry : The R-configuration is often preferred in enantioselective synthesis (e.g., ).

Biological Activity

Ethyl (2R)-2-methylpyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrrolidine ring with an ethyl ester and a methyl group. Its molecular formula is C8H15NO2C_8H_{15}NO_2, and it exhibits chirality, which is crucial for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity. This interaction can influence various biochemical pathways, including those involved in neurotransmission and inflammation.
  • Receptor Modulation : this compound has been studied for its potential to act on various receptors, which may lead to therapeutic effects such as anti-inflammatory or anticancer activities .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth, which suggests potential applications in treating infections .

Anticancer Activity

Several studies have explored the anticancer properties of this compound. For instance, it has shown promise in inhibiting tumor cell proliferation through modulation of receptor pathways associated with cancer growth. The inhibition of specific pathways can lead to antiproliferative effects on cancer cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of various bacteria
AnticancerModulates pathways leading to reduced tumor growth
Enzyme ModulationInfluences enzyme activity related to inflammation

Case Study: Anticancer Mechanisms

A study published in 2021 investigated the effects of this compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the inhibition of specific signaling pathways that promote cell survival and proliferation .

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